

An In-Depth Technical Guide to Cholesteryl n-(trimethylammonioethyl)carbamate chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Cholesteryl n-</i>
Compound Name:	<i>(trimethylammonioethyl)carbamate</i>
	<i>chloride</i>

Cat. No.: B1143319

[Get Quote](#)

Executive Summary

Cholesteryl n-(trimethylammonioethyl)carbamate chloride, often referred to as TC-Cholesterol, is a synthetic cationic lipid that has garnered significant interest in the fields of drug delivery and gene therapy.^{[1][2]} Structurally, it is a derivative of cholesterol, a ubiquitous and essential component of mammalian cell membranes.^{[3][4]} This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, synthesis, and application, with a primary focus on its role in the formulation of lipid-based nanoparticles for the delivery of nucleic acids. Its unique architecture, combining the membrane-anchoring properties of the cholesterol scaffold with a permanently cationic quaternary ammonium headgroup, makes it a potent agent for complexing with anionic macromolecules like DNA and RNA and facilitating their entry into cells. This document is intended for researchers and professionals in pharmaceutical sciences and biotechnology, offering both foundational knowledge and practical, field-proven protocols.

Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of **Cholesteryl n-(trimethylammonioethyl)carbamate chloride** is crucial for its effective application. It is a cationic cholesterol derivative characterized by a stable carbamate linkage.^{[1][3]}

Property	Value	Reference(s)
CAS Number	188022-80-2	[1] [5] [6]
Molecular Formula	C ₃₃ H ₅₉ ClN ₂ O ₂	[1] [5]
Molecular Weight	551.29 g/mol	[1] [2] [7]
Synonyms	TC-CHOLESTEROL, Cholesteryl N- (trimethylammonioethyl)*carba- mate C	[1] [5] [6]
Recommended Storage	-20°C	[1] [2] [5]
Appearance	Inferred to be a solid, powder form	[8] [9]

The molecule's structure is amphipathic, featuring a large, rigid, and hydrophobic cholesterol tail and a positively charged hydrophilic headgroup. This duality is the cornerstone of its ability to self-assemble in aqueous environments and interact with both lipidic and charged molecular species.

Fig 1. Key functional domains of the TC-Cholesterol molecule.

The Scientific Rationale: Mechanism of Action in Gene Delivery

The primary application of TC-Cholesterol is as a non-viral vector for gene therapy.[\[10\]](#) Its efficacy stems from its ability to overcome several key extracellular and intracellular barriers to nucleic acid delivery. The process is multi-step, beginning with the formation of a lipoplex and culminating in the release of the genetic cargo into the cytoplasm.

2.1. Lipoplex Formation

When formulated into liposomes, typically with a neutral helper lipid such as L- α -phosphatidylethanolamine, dioleoyl (DOPE), TC-Cholesterol presents a positively charged surface.[\[8\]](#) This surface electrostatically attracts and binds negatively charged nucleic acids (e.g., plasmid DNA, mRNA, siRNA), which have a phosphate backbone. This self-assembly

process results in a condensed, nanoparticle-sized complex known as a lipoplex. The cholesterol component provides structural integrity and stability to these particles.[4][11]

2.2. Cellular Uptake and Endosomal Escape

The net positive charge of the lipoplex facilitates its adhesion to the negatively charged proteoglycans on the surface of a target cell membrane, promoting cellular uptake primarily via endocytosis. Once inside the cell and enclosed within an endosome, the "proton sponge" effect or interaction with anionic lipids in the endosomal membrane, facilitated by the cationic lipid and the fusogenic properties of helper lipids like DOPE, leads to destabilization of the endosomal membrane. This critical step allows the lipoplex to escape the endosome and release its nucleic acid cargo into the cytoplasm before it can be degraded by lysosomal enzymes.

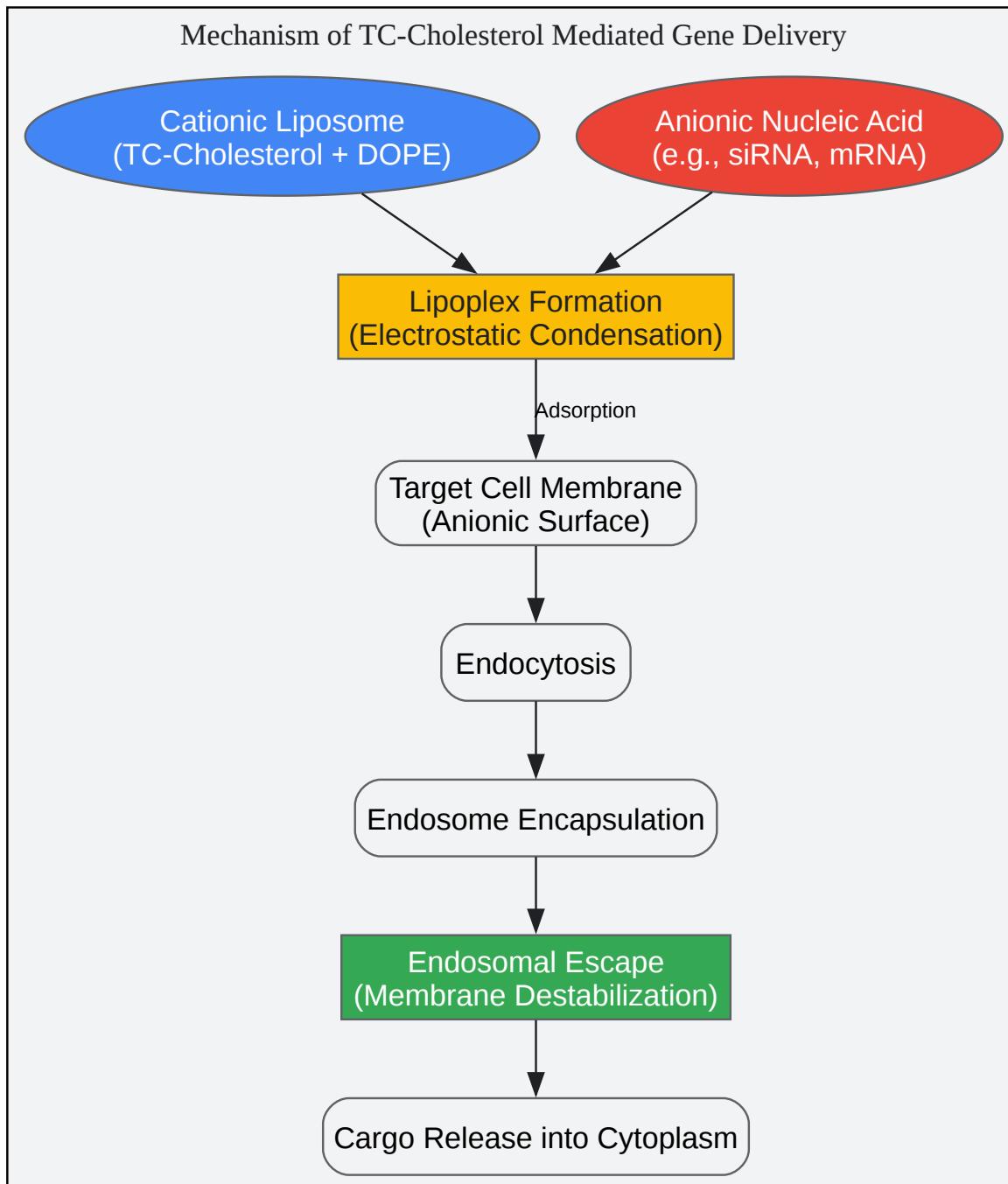

[Click to download full resolution via product page](#)

Fig 2. Cellular pathway for gene delivery by TC-Cholesterol lipoplexes.

Synthesis Pathway

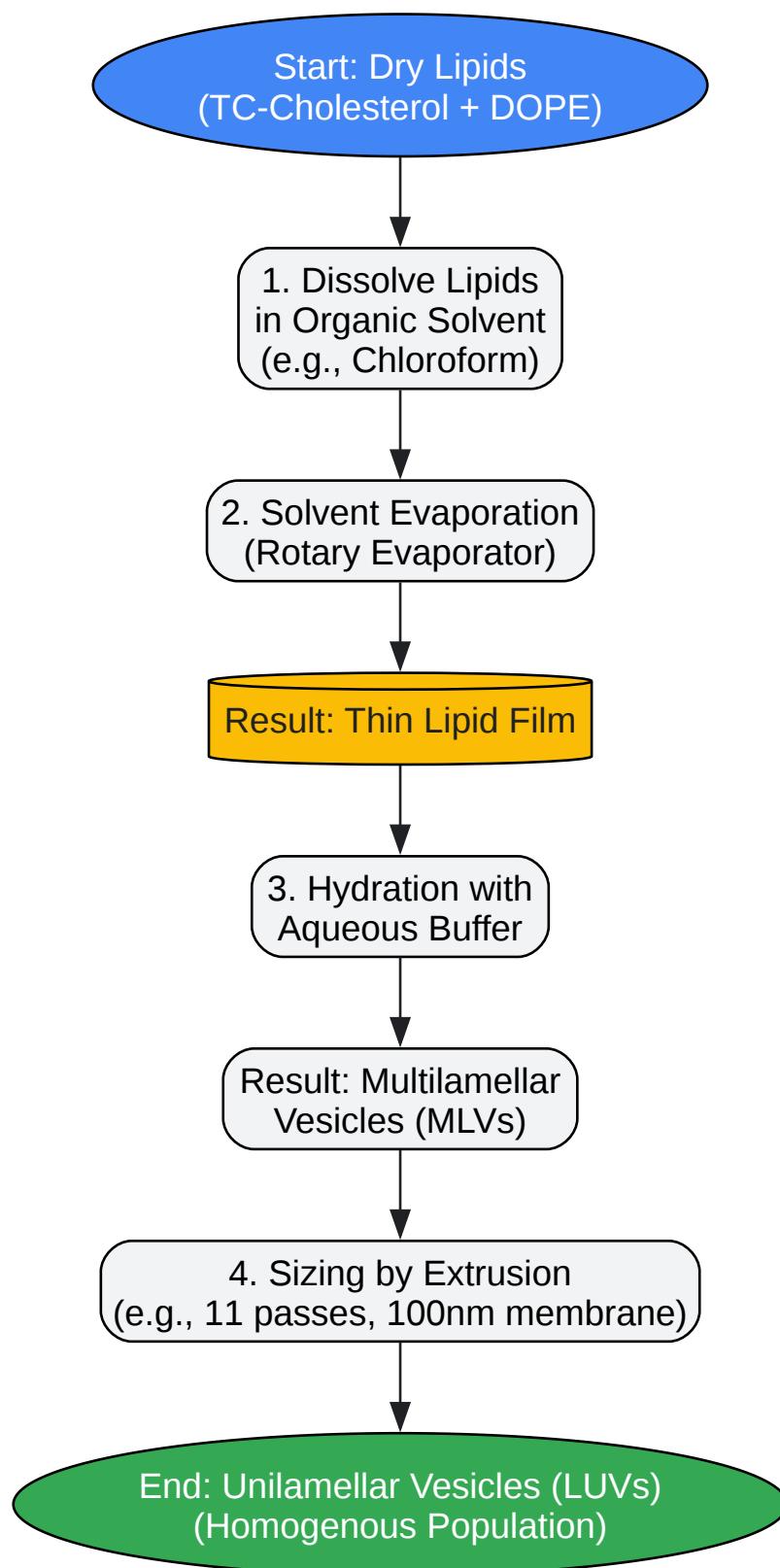
Cholesteryl carbamates are generally synthesized through the reaction of cholesteryl chloroformate with a corresponding amine.^{[3][12]} This method provides a reliable and scalable route to TC-Cholesterol. The reaction involves the nucleophilic attack of the primary amine of a trimethylammonioethyl precursor on the electrophilic carbonyl carbon of cholesteryl chloroformate.

General Synthesis Protocol:

- Precursor Preparation: Cholesteryl chloroformate is prepared by reacting cholesterol with phosgene or a safer equivalent like triphosgene.^[12] The amine reactant, (2-aminoethyl)trimethylammonium chloride, is commercially available.
- Reaction: Cholesteryl chloroformate is dissolved in a dry, aprotic solvent such as dichloromethane (DCM).^[3]
- Base Addition: A non-nucleophilic base, like triethylamine or pyridine, is added to the solution to act as an acid scavenger for the HCl that is produced during the reaction.^{[3][12]}
- Amine Addition: The (2-aminoethyl)trimethylammonium chloride is added to the reaction mixture, often slowly and at a controlled temperature (e.g., 0°C to room temperature).
- Catalysis (Optional): The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.^[3]
- Workup and Purification: Following the reaction, the product is isolated through extraction and purified using techniques such as column chromatography or recrystallization to yield the final high-purity product.

Cholesteryl Chloroformate

(2-aminoethyl)trimethylammonium chloride


+

Cholesteryl n-(trimethylammonioethyl) carbamate chloride

+

HCl

Solvent: DCM
Base: Triethylamine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 188022-80-2, CHOLESTERYL N-(TRIMETHYL-AMMONIOETHYL)CARBAMATE CHLORIDE | lookchem [lookchem.com]
- 2. CHOLESTERYL N-(TRIMETHYL-AMMONIOETHYL)CARBAMATE CHLORIDE | lookchem [lookchem.com]
- 3. Synthesis of Novel Cholestryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Cholestryl N-(trimethylammonioethyl)carbamate chloride | C33H59 N2 O2 . Cl - BuyersGuideChem [buyersguidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cholestryl 3b-N-(dimethylaminoethyl)carbamate = 95 166023-21-8 [sigmaaldrich.com]
- 9. ≥95%, Cholesterol derivative, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. Recent progress in gene therapy for familial hypercholesterolemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Cholestryl n-(trimethylammonioethyl)carbamate chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143319#what-is-cholestryl-n-trimethylammonioethyl-carbamate-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com